molecular formula C25H23ClFN3O2 B278245 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide

Cat. No. B278245
M. Wt: 451.9 g/mol
InChI Key: YPDLQVJMVVLTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which are second messengers involved in various cellular processes. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of new drugs. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide. One of the major areas of research is the development of new drugs based on this compound. Another area of research is the elucidation of the exact mechanism of action of this compound. Furthermore, the potential applications of this compound in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety, need to be explored further. Finally, the development of new synthetic methods to improve the solubility and bioavailability of this compound is also an area of future research.

Synthesis Methods

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide can be synthesized by the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzoyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of acetic acid to obtain the final product.

Scientific Research Applications

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including but not limited to, phosphodiesterase-5, phosphodiesterase-4, and phosphodiesterase-10. It has also been shown to possess antipsychotic, antidepressant, and anxiolytic properties.

properties

Product Name

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide

Molecular Formula

C25H23ClFN3O2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C25H23ClFN3O2/c1-17-6-2-3-7-19(17)25(32)30-14-12-29(13-15-30)23-11-10-18(16-21(23)26)28-24(31)20-8-4-5-9-22(20)27/h2-11,16H,12-15H2,1H3,(H,28,31)

InChI Key

YPDLQVJMVVLTPP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)Cl

Origin of Product

United States

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